5-Chloro-2-hydrazinylpyridine
Overview
Description
5-Chloro-2-hydrazinylpyridine: is a heterocyclic organic compound with the molecular formula C₅H₆ClN₃. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a hydrazinyl group (-NHNH₂) and a chlorine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From 2,5-Dichloropyridine:
- A solution of 2,5-dichloropyridine and hydrazine hydrate in pyridine is heated at reflux for 6 hours. The reaction mixture is then concentrated under vacuum to dryness. The residue is dissolved in dichloromethane, washed with aqueous sodium hydroxide, and water. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield 5-chloro-2-hydrazinylpyridine as a light yellow solid .
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From 2-Bromo-5-chloropyridine:
- Hydrazine hydrate and isopropyl alcohol are added to 2-bromo-5-chloropyridine, and the mixture is refluxed for 10 hours. The solvent is evaporated under reduced pressure, and the residue is suspended in water, filtered, washed with ice water, and air-dried to obtain this compound as white crystals .
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The choice of solvents, reaction times, and purification steps may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- 5-Chloro-2-hydrazinylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
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Oxidation Reactions:
- The hydrazinyl group in this compound can be oxidized to form various products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Common Reagents and Conditions:
- Substitution reactions typically require strong bases and polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
- Oxidation reactions may require acidic or basic conditions depending on the choice of oxidizing agent.
Major Products:
- Substitution reactions can yield a variety of substituted pyridines depending on the nucleophile used.
- Oxidation reactions can produce azopyridines, pyridylhydrazones, and other oxidized derivatives.
Scientific Research Applications
Chemistry:
- 5-Chloro-2-hydrazinylpyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of ligands for coordination chemistry .
Biology and Medicine:
- This compound has been studied for its potential role in drug development, particularly in the development of PARP inhibitors for cancer treatment. PARP inhibitors enhance the effectiveness of chemotherapy and radiation therapy.
Industry:
- In the materials science field, this compound is used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
Mechanism:
- The mechanism by which 5-chloro-2-hydrazinylpyridine exerts its effects depends on its specific application. In the context of drug development, it acts as a PARP inhibitor by binding to the PARP enzyme and preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death.
Molecular Targets and Pathways:
- The primary molecular target of this compound in medicinal applications is the PARP enzyme. The pathways involved include the DNA damage response and repair pathways.
Comparison with Similar Compounds
2-Hydrazinylpyridine: Similar structure but lacks the chlorine atom at position 5.
5-Bromo-2-hydrazinylpyridine: Similar structure with a bromine atom instead of chlorine at position 5.
2,5-Dihydrazinylpyridine: Contains hydrazinyl groups at both positions 2 and 5.
Uniqueness:
- The presence of both a chlorine atom and a hydrazinyl group in 5-chloro-2-hydrazinylpyridine imparts unique reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a potential candidate for drug development .
Properties
IUPAC Name |
(5-chloropyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYFOOFLZGBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544535 | |
Record name | 5-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27032-63-9 | |
Record name | 5-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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